

A Comprehensive Technical Guide to 3-Isochromanone

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Compound of Interest

Compound Name: 3-Isochromanone

Cat. No.: B1583819

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Isochromanone**, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and a summary of its known and potential biological activities, making it a valuable resource for professionals in research and drug development.

Core Data and Physicochemical Properties

3-Isochromanone, also known as 1,4-dihydro-3H-2-benzopyran-3-one, is a white to off-white crystalline solid.^[1] Its fundamental properties are summarized in the table below for quick reference.

Identifier	Value	Reference
CAS Number	4385-35-7	[2] [3] [4] [5] [6] [7] [8]
Molecular Formula	C ₉ H ₈ O ₂	[2] [3] [4] [6]
Molecular Weight	148.16 g/mol	[2] [3] [5] [6] [7]
IUPAC Name	3,4-dihydro-1H-2-benzopyran-3-one	[4]
Synonyms	Isochroman-3-one	[2]
Appearance	White to yellow crystalline powder or crystals	[4]
Melting Point	80-84 °C	[2] [9]
Boiling Point	130 °C at 1 mmHg	[2] [10]
Solubility	Slightly soluble in Chloroform and Methanol. [2] Nearly insoluble in water. [1]	

Synthesis of 3-Isochromanone: Experimental Protocols

Several synthetic routes to **3-Isochromanone** have been reported. Below are detailed experimental protocols for two common methods.

2.1. Synthesis from o-Tolylacetic Acid

This method involves the chlorination of o-tolylacetic acid followed by intramolecular cyclization.

- Step 1: Chlorination
 - Dry o-tolylacetic acid (50 g, 0.326 mol) in fluorobenzene (76.7 g) by azeotropic distillation and cool the mixture to 60°C.[\[3\]](#)

- Add AIBN (2.13 g, 0.013 mol) in one portion.[3]
- Over a period of 3 hours, add sulphuryl chloride (49.8 g, 0.358 mol) while maintaining the temperature at 60-62°C.[3]
- Step 2: Cyclization and Isolation
 - Slowly add a 20% aqueous solution of potassium bicarbonate (60.6 g, 0.121 mol) to the reaction mixture, followed by potassium iodide (0.22 g).[3]
 - Slowly add solid potassium bicarbonate (20.95 g, 0.209 mol) and continue stirring for 1 hour at 60°C.[3]
 - Add another portion of solid potassium bicarbonate (7.9 g) and stir for an additional 15 minutes at 60°C.[3]
 - Allow the mixture to cool to room temperature overnight under a nitrogen atmosphere.[3]
 - Warm the mixture to 65°C and separate the aqueous and organic layers.[3]
 - Dilute the organic layer with fluorobenzene (50 ml) and dry it by azeotropic distillation.[3]
 - Slowly add cyclohexane at 60-65°C to precipitate the product.[3]
 - Cool the mixture to approximately 5°C, filter the solids, and dry to yield **3-isochromanone**. [3] The reported yield is 56.3%. [3]

2.2. Synthesis from Indene

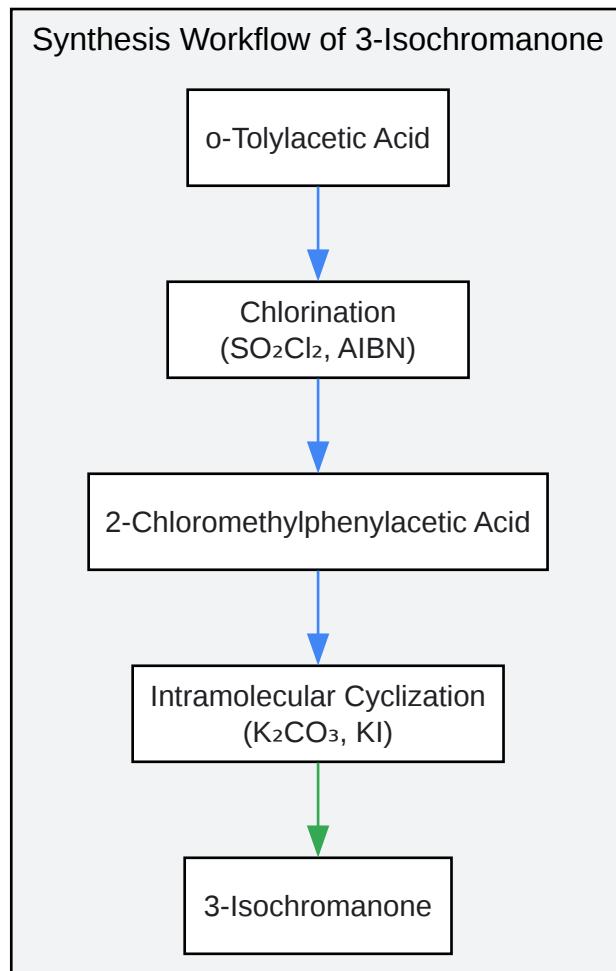
This two-step synthesis proceeds through an intermediate product.

- Step 1: Formation of the Intermediate
 - To a mixture of formic acid (88%, 200 mL) and hydrogen peroxide (30%, 30.0 mL, 0.34 mol), add indene (32.3 g, 0.25 mol) dropwise over 1 hour.[2]
 - Stir the mixture at room temperature for 12 hours.[2]

- Remove the solvent and purify further at 40 mbar and 50-60°C to obtain the crude intermediate.[2]
- Add the crude product to sulfuric acid (7%, 500 mL) and perform steam distillation to isolate the intermediate product as a white solid.[2]
- Step 2: Baeyer-Villiger Oxidation
 - Combine a solution of the intermediate from Step 1 (20.0 g, 151 mmol) in CH₂Cl₂ (500 mL) with m-CPBA (56.0 g, 227 mmol).[2]
 - Stir the mixture at room temperature for 40 hours.[2]
 - Filter the resulting precipitate and neutralize the filtrate with a saturated NaHCO₃ solution. [2]
 - Extract the aqueous layer with CH₂Cl₂ (4 x 100 mL).[2]
 - Wash the combined organic layers with a saturated Na₂S solution (100 mL) and dry over Na₂SO₄.[2]
 - Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain **3-isochromanone** as a white solid.[2] The reported yield is 70%. [2]

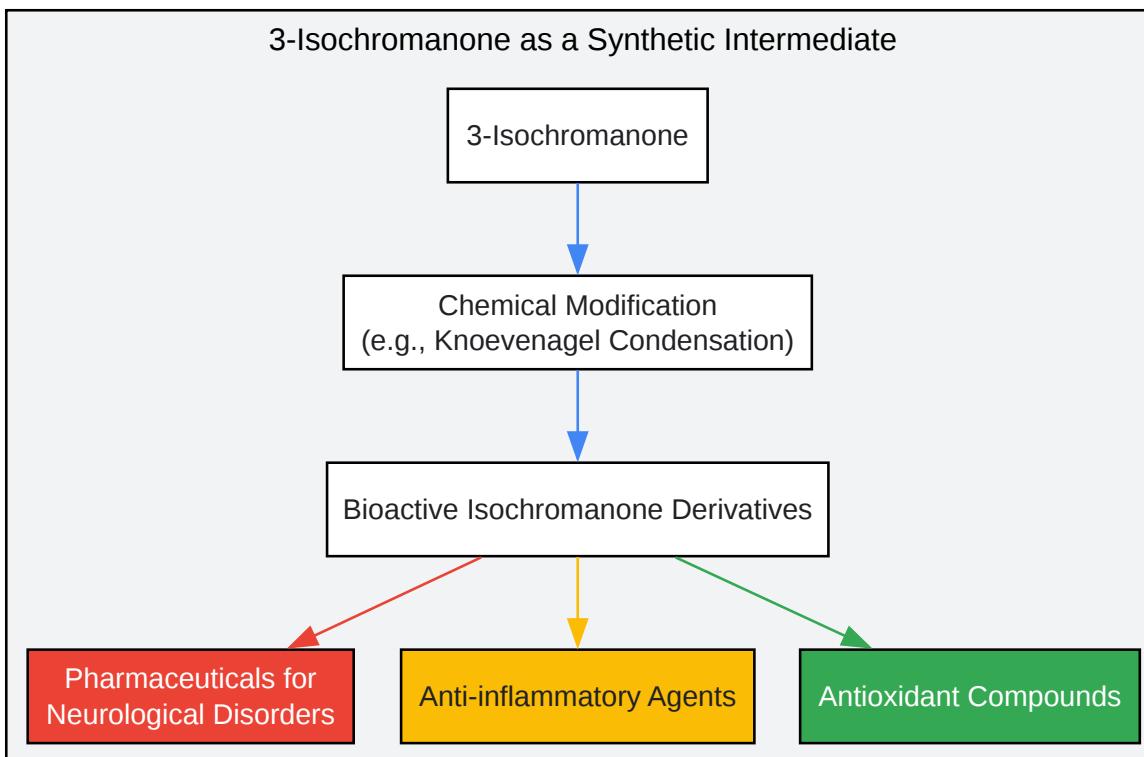
Logical and Experimental Workflows

The synthesis and application of **3-Isochromanone** can be visualized through the following diagrams.



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Caption: A simplified workflow for the synthesis of **3-Isochromanone** from o-tolylacetic acid.



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Caption: Logical relationship of **3-Isochromanone** as a precursor to diverse bioactive molecules.

Biological Activities and Potential Signaling Pathways

3-Isochromanone serves as a crucial intermediate in the synthesis of various bioactive molecules and has been investigated for its own biological properties.^[7]

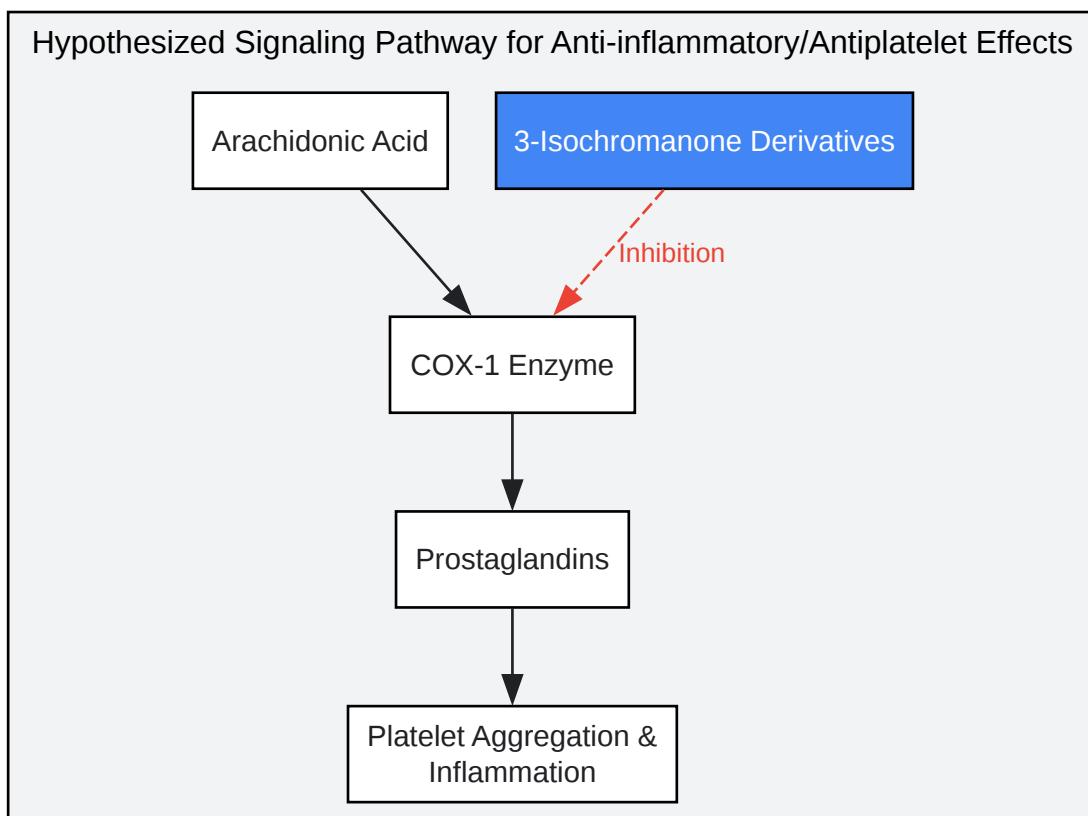
4.1. Known and Potential Biological Activities

Activity	Description	Reference
Fungicidal	Has been described as a fungicide with long-lasting effects and systemic absorption.	[2]
Anti-inflammatory	Explored for potential anti-inflammatory properties.	[7]
Antioxidant	Investigated for potential antioxidant activities.	[7]
Pharmaceutical Intermediate	A key building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.	[7]

The broader class of isochroman derivatives exhibits a wide range of pharmacological activities, including effects on the central nervous system, as well as antimicrobial, antihypertensive, and antitumor properties.[11]

4.2. Potential Signaling Pathways

While the specific signaling pathways modulated by **3-Isochromanone** are not yet fully elucidated, studies on structurally related compounds offer insights into potential mechanisms of action. For instance, 3-phenyl-1H-isochroman-1-one analogues, which are derivatives of **3-isochromanone**, have shown potent antiplatelet activity, which may be mediated through the inhibition of the cyclooxygenase-1 (COX-1) enzyme.[12]



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Caption: A potential mechanism of action for **3-Isochromanone** derivatives in mediating anti-inflammatory and antiplatelet effects via COX-1 inhibition.

Spectroscopic Data

The structural characterization of **3-Isochromanone** is supported by various spectroscopic techniques. A proton nuclear magnetic resonance (¹H NMR) spectrum is available for this compound, which is crucial for its identification and purity assessment.[6]

Conclusion

3-Isochromanone is a versatile heterocyclic compound with a well-defined chemical profile and established synthetic routes. Its role as a key intermediate in the synthesis of a wide array of biologically active molecules, coupled with its own potential pharmacological properties, underscores its importance in medicinal chemistry and drug discovery. Further research into its

specific molecular targets and signaling pathways will be crucial in fully realizing its therapeutic potential.

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